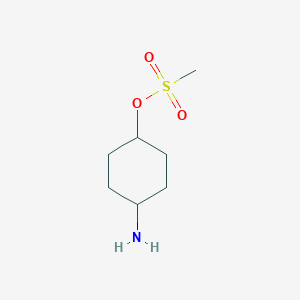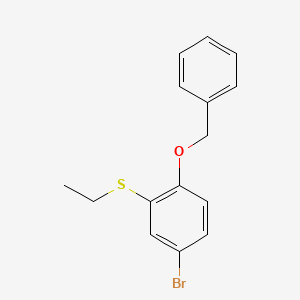
1-(Benzyloxy)-4-bromo-2-(ethylsulfanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-4-bromo-2-(ethylsulfanyl)benzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a benzyloxy group, a bromine atom, and an ethylsulfanyl group
Méthodes De Préparation
The synthesis of 1-(Benzyloxy)-4-bromo-2-(ethylsulfanyl)benzene typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Benzyloxylation: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where benzyl alcohol reacts with the brominated benzene derivative in the presence of a base like sodium hydroxide (NaOH).
Ethylsulfanylation: The ethylsulfanyl group can be added through a nucleophilic substitution reaction using ethylthiol (C₂H₅SH) and a suitable leaving group on the benzene ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(Benzyloxy)-4-bromo-2-(ethylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include bases, acids, catalysts, and solvents like dichloromethane (DCM) or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Benzyloxy)-4-bromo-2-(ethylsulfanyl)benzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of biochemical pathways and interactions due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mécanisme D'action
The mechanism by which 1-(Benzyloxy)-4-bromo-2-(ethylsulfanyl)benzene exerts its effects depends on its interactions with molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine and ethylsulfanyl groups can engage in various chemical reactions. These interactions influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
1-(Benzyloxy)-4-bromo-2-(ethylsulfanyl)benzene can be compared with other benzene derivatives such as:
1-(Benzyloxy)-4-chloro-2-(ethylsulfanyl)benzene: Similar structure but with a chlorine atom instead of bromine.
1-(Benzyloxy)-4-bromo-2-(methylsulfanyl)benzene: Similar structure but with a methylsulfanyl group instead of ethylsulfanyl.
1-(Benzyloxy)-4-bromo-2-(hydroxysulfanyl)benzene: Similar structure but with a hydroxysulfanyl group instead of ethylsulfanyl.
These compounds share similar reactivity patterns but differ in their specific chemical and physical properties, making this compound unique in its applications and behavior.
Propriétés
Formule moléculaire |
C15H15BrOS |
|---|---|
Poids moléculaire |
323.2 g/mol |
Nom IUPAC |
4-bromo-2-ethylsulfanyl-1-phenylmethoxybenzene |
InChI |
InChI=1S/C15H15BrOS/c1-2-18-15-10-13(16)8-9-14(15)17-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
Clé InChI |
FVJNPMNRBARKSP-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


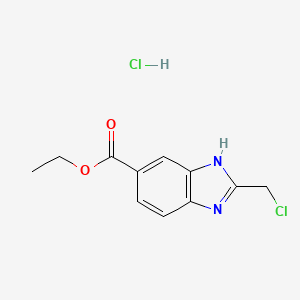
![[(E)-2-(6-Methylpyridin-3-YL)ethenyl]boronic acid](/img/structure/B13462137.png)
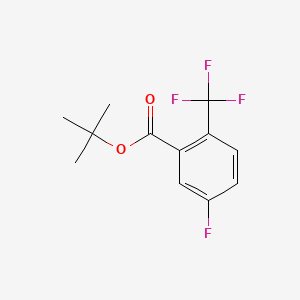
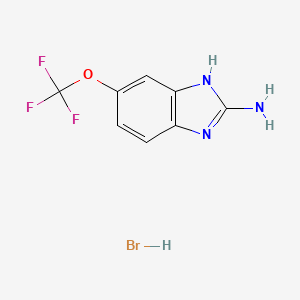
![[(2S)-piperidin-2-yl]methanethiol hydrochloride](/img/structure/B13462160.png)


![Tert-butyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13462176.png)
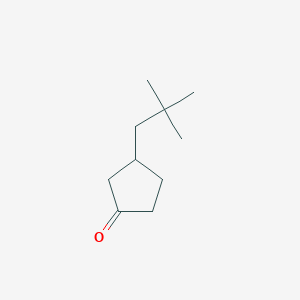
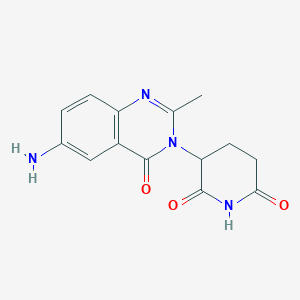
amine hydrochloride](/img/structure/B13462191.png)
![6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B13462196.png)
![methyl(1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-2-yl)amine](/img/structure/B13462201.png)
